

A Comprehensive Technical Guide to Diisopropyl Methylphosphonate (DIMP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl methylphosphonate*

Cat. No.: B075052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Diisopropyl Methylphosphonate** (DIMP), a significant organophosphorus compound. It details its chemical properties, synthesis, metabolic fate, and analytical methodologies, serving as a crucial resource for professionals in research and development. DIMP, also known as diisopropyl methanephosphonate, is recognized as a chemical byproduct in the manufacturing of the nerve agent Sarin (GB) and is also utilized as a simulant for chemical warfare agents in research and calibration of detection equipment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Core Chemical and Physical Properties

Diisopropyl methylphosphonate is a colorless liquid at standard temperature and pressure. [\[1\]](#)[\[6\]](#) Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

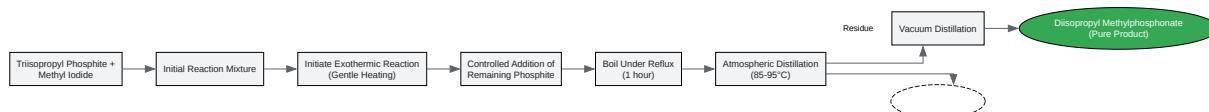
Property	Value	Reference
Molecular Formula	C ₇ H ₁₇ O ₃ P	[1] [2] [7] [8]
Molecular Weight	180.18 g/mol	[1] [7]
Molar Mass	180.184 g·mol ⁻¹	[2]
Density	0.976 g/mL	[2]
Boiling Point	215 °C (419 °F; 488 K)	[2]
Flash Point	98 °C (208 °F; 371 K)	[2]
CAS Number	1445-75-6	[1] [7]

Experimental Protocols

This section outlines key experimental procedures related to the synthesis and analysis of **Diisopropyl Methylphosphonate**.

Synthesis of **Diisopropyl Methylphosphonate** via the Arbusov Rearrangement

A common and effective method for the preparation of **diisopropyl methylphosphonate** is a modification of the Arbusov rearrangement.[\[9\]](#) This reaction involves the treatment of triisopropyl phosphite with methyl iodide.[\[9\]](#)[\[10\]](#)

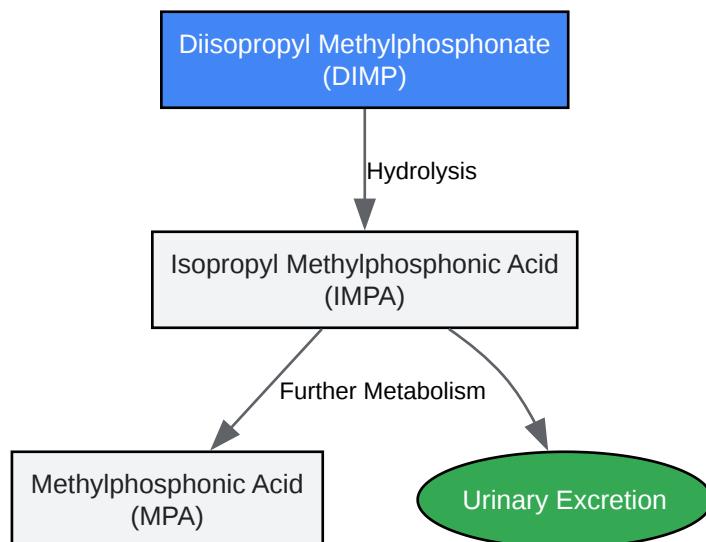

Materials and Equipment:

- Triisopropyl phosphite (free from diisopropyl hydrogen phosphite)[\[9\]](#)
- Methyl iodide
- Round-bottom flask
- Reflux condenser
- Vigreux column (50-75 cm)
- Distillation apparatus

- Heating mantle or free flame with gauze

Procedure:

- A small quantity of methyl iodide is introduced into a flask containing a portion of the triisopropyl phosphite.[9]
- The mixture is gently heated until an exothermic reaction commences. The heat source is then removed.[9]
- The remaining triisopropyl phosphite is added at a rate that maintains a brisk boiling of the mixture. External heating may be reapplied towards the end of the addition if necessary.[9]
- Once the addition is complete, the mixture is boiled under reflux for one hour.[9]
- Following reflux, the apparatus is set up for distillation using a Vigreux column. The bulk of the isopropyl iodide byproduct is distilled off at a temperature of 85–95°C under atmospheric pressure.[9]
- The remaining product is then distilled under reduced pressure to yield pure **diisopropyl methylphosphonate**.


[Click to download full resolution via product page](#)

Arbusov rearrangement for DIMP synthesis.

Metabolism and Biological Fate

Upon entering a biological system, **diisopropyl methylphosphonate** is rapidly absorbed and metabolized.[1][11] The primary metabolic pathway involves the hydrolysis of one of the

isopropyl ester linkages, leading to the formation of isopropyl methylphosphonic acid (IMPA).^{[1][6][11]} Further metabolism can result in the formation of methylphosphonic acid (MPA).^[1] These metabolites are primarily excreted through urine.^{[1][11]} The metabolic conversion to IMPA is a saturable process, particularly at high doses.^[11]

[Click to download full resolution via product page](#)

Metabolic pathway of DIMP.

Analytical Methodologies

A variety of analytical techniques are available for the detection and quantification of **diiisopropyl methylphosphonate** and its metabolites in both biological and environmental samples.^[12]

For Biological Samples (Plasma, Urine, Feces):

- Sample Preparation: Samples are typically treated with cold acetonitrile to precipitate proteins, followed by centrifugation. Fecal samples may first be homogenized with distilled water.^[12]
- Chromatographic Separation: The resulting supernatant is fractionated using reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).^[12]

- **Detection and Identification:** Gas chromatography (GC) coupled with mass spectrometry (MS) and proton nuclear magnetic resonance (NMR) are used for the definitive identification of the separated fractions.[12]

For Environmental Samples (Air, Soil, Water):

- **Gas Chromatography (GC):** This is a primary method for analysis, often coupled with detectors such as a flame ionization detector (FID), flame photometric detector (FPD), or mass spectrometry (MS).[12]
- **Ion Mobility Spectrometry (IMS):** A sensitive technique used for the trace detection of DIMP in air samples.[4][13]
- **Spectroscopy:** Infrared and Raman spectroscopy can also be employed for the determination of DIMP.[12][14]

The selection of the analytical method depends on the sample matrix, the required detection limits, and the purpose of the analysis, whether for environmental monitoring or forensic investigation.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl Methylphosphonate | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diisopropyl Methylphosphonate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Diisopropyl methanephosphonate [webbook.nist.gov]
- 8. CAS 1445-75-6: Diisopropyl methylphosphonate | CymitQuimica [cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Diisopropyl Methylphosphonate (DIMP)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075052#diisopropyl-methylphosphonate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com